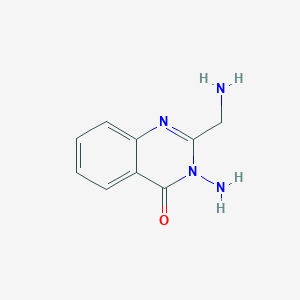

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-amino-2-(aminomethyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-5-8-12-7-4-2-1-3-6(7)9(14)13(8)11/h1-4H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBORKCXMCTJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(aminomethyl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with formaldehyde and ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-(aminomethyl)quinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can modify the amino groups, leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-2-(aminomethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinones

The biological and chemical properties of quinazolinones are highly dependent on substituents at the 2- and 3-positions. Below is a systematic comparison of 3-amino-2-(aminomethyl)quinazolin-4(3H)-one with key analogues:

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF3, -NO2): Improve reactivity in aziridination and enzyme inhibition but may reduce solubility .

- Hydrogen-Bonding Groups (e.g., -CH2NH2, -NH2): Likely enhance target binding in analgesic or antimicrobial applications, though direct data is needed.

- Aromatic Substituents (e.g., -C6H4Br): Increase steric bulk and hydrophobic interactions, critical for receptor binding .

Data Tables for Key Comparisons

Table 2: Analgesic Activity of Selected Quinazolinones

| Compound | ED50 (mg/kg) | Reference Standard (ED50) | Mechanism Proposed |

|---|---|---|---|

| 3-Amino-2-(benzylamino)quinazolinone | 25 | Paracetamol (30) | Opioid receptor modulation |

| 3-Amino-2-(4-Cl-phenyl)quinazolinone | 18 | Diclofenac (10) | COX-2 inhibition |

| 3-Amino-2-(aminomethyl)quinazolinone | N/A | – | Hypothesized H-bonding |

Data sourced from .

Biological Activity

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one, a member of the quinazolinone family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

1. Chemical Structure and Synthesis

The compound 3-amino-2-(aminomethyl)quinazolin-4(3H)-one is characterized by the presence of an amino group at the 3-position and an aminomethyl group at the 2-position of the quinazolinone framework. The synthesis typically involves the reaction of 2-aminobenzamides with orthoesters or aldehydes under acidic conditions, leading to various derivatives that can enhance biological activity .

2.1 Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of quinazolinone derivatives, including 3-amino-2-(aminomethyl)quinazolin-4(3H)-one. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study, various synthesized derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antifungal Activity : The compound also exhibits antifungal properties against pathogens such as Aspergillus niger and Candida albicans, highlighting its potential as a therapeutic agent in treating fungal infections .

2.2 Anticancer Properties

Recent investigations have focused on the anticancer potential of 3-amino-2-(aminomethyl)quinazolin-4(3H)-one. Studies have revealed that it acts as a multi-kinase inhibitor, effectively inducing apoptosis in cancer cells:

- Mechanism of Action : The compound has been shown to arrest the cell cycle at the S phase and induce apoptosis through upregulation of pro-apoptotic genes such as caspase-3 and Bax while downregulating anti-apoptotic genes like Bcl-2 .

- Cytotoxicity : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and ovarian (A2780) cancer cells, with IC50 values indicating potent activity compared to established chemotherapeutics like lapatinib .

3. Structure-Activity Relationship (SAR)

The biological activity of 3-amino-2-(aminomethyl)quinazolin-4(3H)-one can be influenced by structural modifications. The introduction of different substituents on the aromatic ring or alterations in the amine group can significantly enhance its pharmacological properties:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increase antimicrobial activity |

| Halogen substitutions | Enhance anticancer efficacy |

| Alkyl groups | Improve solubility and bioavailability |

Case Study 1: Antimicrobial Screening

A series of synthesized Schiff bases derived from 3-amino-2-(aminomethyl)quinazolin-4(3H)-one were screened for antimicrobial activity using disk diffusion methods. Compounds exhibited varying degrees of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values lower than conventional antibiotics .

Case Study 2: Cancer Cell Line Testing

In a comparative study assessing cytotoxicity against MCF-7 cell lines, several derivatives of 3-amino-2-(aminomethyl)quinazolin-4(3H)-one demonstrated enhanced potency over lapatinib, with IC50 values significantly lower than those observed for control treatments. This suggests a promising avenue for developing new anticancer agents based on this scaffold .

5. Conclusion

The compound 3-amino-2-(aminomethyl)quinazolin-4(3H)-one exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its ability to induce apoptosis and inhibit key protein kinases positions it as a valuable candidate for further pharmaceutical development. Ongoing research into its structure-activity relationships will likely yield novel derivatives with improved therapeutic profiles.

Q & A

Q. What are the established synthetic methodologies for 3-Amino-2-(aminomethyl)quinazolin-4(3H)-one, and how do reaction parameters influence yield?

Microwave-assisted synthesis significantly improves yields (85–92%) and reduces reaction time (8–12 minutes) compared to conventional heating (60–70% yield, 6–8 hours). Critical parameters include pH control (4–4.5 with glacial acetic acid) and solvent selection (ethanol) to promote cyclization . For derivatives, nucleophilic substitution at C-2 with amines or hydrazines under reflux conditions is standard .

Q. Which spectroscopic techniques confirm the structural integrity of quinazolin-4(3H)-one derivatives, and what diagnostic signals are observed?

- IR spectroscopy : Identifies carbonyl (C=O, 1671 cm⁻¹) and amine (N–H, 3342 cm⁻¹) stretches .

- ¹H NMR : Aromatic protons appear at δ 7.26–8.24 ppm, methylene groups at δ 1.37–3.84 ppm, and NH signals at δ 2.00–4.00 ppm .

- ¹³C NMR : Quinazolinone carbons (C=O at δ 158–164 ppm) and aliphatic chains (CH₂ at δ 67.3 ppm) are diagnostic .

Q. What biological activities are reported for quinazolin-4(3H)-one derivatives, and which in vitro models are used?

Antimicrobial activity is evaluated via broth microdilution assays against S. aureus and E. coli (MIC: 8–64 µg/mL). Antitumor potential is assessed through NF-κB/AP-1 inhibition assays, with IC₅₀ values influenced by C-2 substituents (e.g., morpholine or triazole groups enhance activity) .

Advanced Research Questions

Q. How can contradictory reports on antibacterial efficacy be resolved?

Discrepancies often arise from strain-specific susceptibility (e.g., clinical vs. ATCC strains), inoculum size variations (10⁵–10⁶ CFU/mL), or solvent effects (DMSO ≤1%). Standardizing assay protocols and conducting meta-analyses of structure-activity relationships (SAR) across studies are critical .

Q. What experimental designs optimize microwave-assisted synthesis for scalability?

Central Composite Design (CCD) with variables like microwave power (300–600 W), irradiation time (5–15 minutes), and reactant molar ratio (1:1.2–1:2) predicts optimal conditions (e.g., 450 W, 10 minutes, 1:1.5 ratio) for >90% yield. Post-synthetic modifications (e.g., Schiff base formation at N-3) further diversify derivatives .

Q. How do computational methods validate NMR chemical shifts in sterically hindered derivatives?

Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) correlates experimental δ values with molecular electrostatic potentials. Deviations >0.5 ppm suggest conformational dynamics, resolved via 2D NOESY to assess spatial proximity of substituents .

Q. What mechanistic insights explain divergent reactivity under acidic vs. basic conditions?

Q. How do substituents influence tautomeric equilibria in solution?

Electron-donating groups (e.g., –OCH₃) stabilize the 4-oxo tautomer (90% population) via resonance, confirmed by UV-Vis (λmax 320–340 nm). Electron-withdrawing groups (e.g., –NO₂) promote imino tautomerization (60–70%), altering hydrogen-bonding interactions critical for target binding .

Key Notes

- Data Contradictions : Microwave synthesis yields vary with equipment calibration; replicate studies with controlled power output .

- Methodological Gaps : Biological assays often lack cytotoxicity controls (e.g., HEK-293 cells); include these to distinguish selective activity .

- Structural Optimization : C-2 modifications (e.g., triazolylthiomethyl) enhance antimicrobial potency, while N-3 alkylation improves CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.